Indanomycin 14547A

Übersicht

Beschreibung

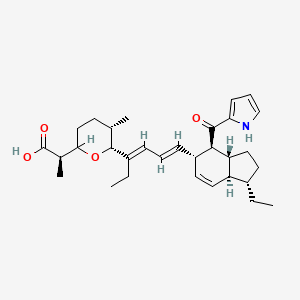

Indanomycin is an indene that is (3aS,7aR)-2,3,3a,4,5,7a-hexahydro-1H-indene which is substituted at the 2-pro-R position by a 1H-pyrrol-2-ylcarbonyl group, at the 9-pro-S position by an ethyl group, and at the 5-pro-R position by a hexa-1,3-dineyl group . It exhibits activity against Gram-positive bacteria as well as antihypertensive and antitumor . It also functions as an effective growth promoter for ruminants .

Synthesis Analysis

The biosynthetic gene cluster for indanomycin was identified from Streptomyces antibioticus NRRL 8167 and sequenced to ∼80 kb . This revealed five genes encoding subunits of a polyketide synthase (PKS) and 18 other open reading frames . The involvement of this cluster in indanomycin biosynthesis was confirmed by deletion mutagenesis .

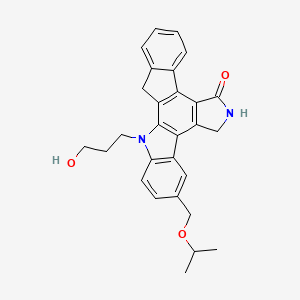

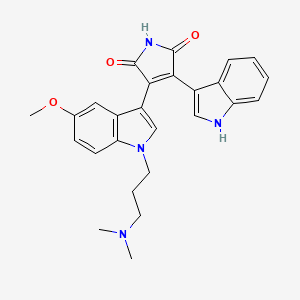

Molecular Structure Analysis

Indanomycin has a molecular formula of C31H43NO4 . The structure of Indanomycin includes a tetrahydropyran and a central indane ring system . The final module of the indanomycin polyketide synthase possesses an unusual terminal module lacking an integrated thioesterase .

Chemical Reactions Analysis

Indanomycin is biosynthesized by a hybrid nonribosomal peptide synthase/polyketide synthase (NRPS/PKS) followed by a number of ‘tailoring’ steps to form the two ring systems that are present in the mature product . The indane ring of indanomycin was formed by the action of IdmH using a Diels–Alder reaction .

Physical and Chemical Properties Analysis

Indanomycin has a molecular weight of 493.7 g/mol . It is a member of oxanes, an indene, an aromatic ketone, and a monocarboxylic acid .

Wissenschaftliche Forschungsanwendungen

Indanomycin 14547A: Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Indanomycin: , auch bekannt als This compound, zeigt eine starke bakterizide Wirkung gegen grampositive Bakterien, mit minimalen Hemmkonzentrationen (MHK) von bis zu ≤0,2 μg/ml .

Ionophoreigenschaften

Diese Verbindung wurde als ionophoresches Antibiotikum identifiziert, d. h. sie kann Ionen durch Lipidmembranen transportieren, eine Eigenschaft, die für die Untersuchung von Ionentransportmechanismen nützlich sein könnte .

Forschung zu Naturstoffen

Indanomycin steht im Fokus der Forschung zu Naturstoffen aufgrund seiner einzigartigen Indanonringstruktur. Es wurde aus Bodenproben isoliert und auf seine strukturellen Analoga und deren antimikrobielle Eigenschaften untersucht .

Synthetische Chemie

Die Totalsynthese von Indanomycin stellt eine bedeutende Errungenschaft in der synthetischen Chemie dar und liefert Einblicke in die Konstruktion komplexer Moleküle mit potenziellen therapeutischen Anwendungen .

Biochemische Studien

Die Fähigkeit der Verbindung, als Ionophor zu wirken, macht sie wertvoll für biochemische Studien in Bezug auf die zelluläre Ionenhomöostase und die Entwicklung von ionenselektiven Elektroden .

Arzneimittelforschung

Die einzigartige Struktur und die potente antimikrobielle Aktivität von Indanomycin machen es zu einem Kandidaten für die Arzneimittelforschung, insbesondere bei der Suche nach neuen Antibiotika mit neuartigen Wirkmechanismen .

Pharmakologische Forschung

Die Forschung an den pharmakologischen Eigenschaften von Indanomycin könnte zur Entwicklung neuer Behandlungen für bakterielle Infektionen führen, die gegen gängige Antibiotika resistent sind .

Landwirtschaftliche Anwendungen

Als Antibiotikum mit spezifischer Aktivität gegen bestimmte Bakterien könnte Indanomycin potenzielle Anwendungen in der Landwirtschaft haben, z. B. bei der Behandlung bakterieller Infektionen in Nutzpflanzen oder Nutztieren .

Für detailliertere Informationen zu jeder Anwendung wären weitere Forschungs- und Analysen erforderlich.

Wirkmechanismus

Target of Action

Antibiotic X 14547A, produced by a new strain of Streptomyces Antibioticus (NRRL 8167), is primarily active against Gram-positive bacteria . It is capable of complexing and transporting divalent as well as monovalent metal cations , making these ions its primary targets.

Mode of Action

The antibiotic interacts with its targets (divalent and monovalent metal cations) by forming complexes with them and facilitating their transport . This interaction disrupts the normal functioning of the bacterial cells, leading to their death.

Biochemical Pathways

It is known that the antibiotic’s ability to transport metal cations can disrupt essential biochemical processes within the bacterial cells .

Result of Action

The primary result of Antibiotic X 14547A’s action is the death of Gram-positive bacteria . By complexing and transporting metal cations, the antibiotic disrupts essential processes within the bacterial cells, leading to their death .

Action Environment

The action, efficacy, and stability of Antibiotic X 14547A can be influenced by various environmental factors. For instance, the presence of divalent and monovalent metal cations in the environment can affect the antibiotic’s ability to form complexes and transport these ions . .

Biochemische Analyse

Biochemical Properties

Antibiotic X 14547A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the complexing and transporting of divalent as well as monovalent metal cations .

Cellular Effects

The effects of Antibiotic X 14547A on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Antibiotic X 14547A involves its ability to exert its effects at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Antibiotic X 14547A show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Antibiotic X 14547A vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Antibiotic X 14547A is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Antibiotic X 14547A is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Antibiotic X 14547A and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Indanomycin involves a series of reactions to form the indanone ring system, followed by the addition of a substituted amino acid and a final cyclization step to form the macrolide ring system.", "Starting Materials": [ "4-hydroxybenzoic acid", "3-methyl-2-butanone", "sodium ethoxide", "methyl iodide", "piperidine", "2-amino-3-hydroxy-4-methylpentanoic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "4-dimethylaminopyridine", "ethyl chloroformate", "magnesium", "1,2-dibromoethane", "n-butyl lithium", "copper(I) iodide", "2,2'-bipyridine", "titanium tetrachloride", "lithium aluminum hydride", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Conversion of 4-hydroxybenzoic acid to 4-bromo-3-hydroxybenzoic acid using thionyl chloride and triethylamine", "Preparation of 3-bromo-4-methylacetophenone by reacting 3-methyl-2-butanone with magnesium and 1,2-dibromoethane", "Conversion of 3-bromo-4-methylacetophenone to 3-bromo-4-methylphenol using n-butyl lithium and copper(I) iodide", "Preparation of 3-bromo-4-methyl-2-nitrophenol by reacting 3-bromo-4-methylphenol with nitric acid", "Preparation of 3-bromo-4-methyl-2-nitrobenzoic acid by reacting 3-bromo-4-methyl-2-nitrophenol with sodium hydroxide and hydrochloric acid", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl chloride by reacting 3-bromo-4-methyl-2-nitrobenzoic acid with thionyl chloride", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-piperidinylamine by reacting 3-bromo-4-methyl-2-nitrobenzoyl chloride with piperidine and triethylamine", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]piperidinylamine by reacting 3-bromo-4-methyl-2-nitrobenzoyl-N-piperidinylamine with 2-amino-3-hydroxy-4-methylpentanoic acid", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinylamine by reacting 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]piperidinylamine with ethyl chloroformate and D-pipecolinic acid", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinyl-L-alanyl-L-alanine by reacting 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinylamine with L-alanine and L-alanine ethyl ester", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinyl-L-alanyl-L-alanyl-1,2,3,4-tetrahydroisoquinoline by reacting 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinyl-L-alanyl-L-alanine with 2,2'-bipyridine and titanium tetrachloride", "Reduction of the nitro group to an amino group using lithium aluminum hydride", "Cyclization of the molecule to form the macrolide ring system using acetic anhydride and sodium borohydride", "Final purification of the compound using column chromatography with ethyl acetate and methanol as solvents" ] } | |

CAS-Nummer |

66513-28-8 |

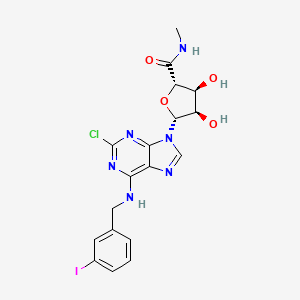

Molekularformel |

C31H43NO4 |

Molekulargewicht |

493.7 g/mol |

IUPAC-Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23-,24+,25+,27+,28+,30+/m0/s1 |

InChI-Schlüssel |

BAIPOTOKPGDCHA-IKJMDKCVSA-N |

Isomerische SMILES |

CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |

SMILES |

CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C |

Kanonische SMILES |

CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

indamycin RO21-6447-009 X 14547-A X 14547A X-14547-A X-14547A |

Herkunft des Produkts |

United States |

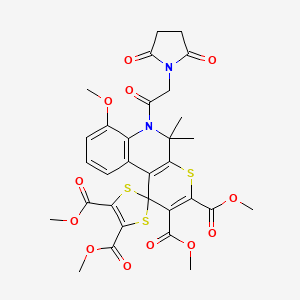

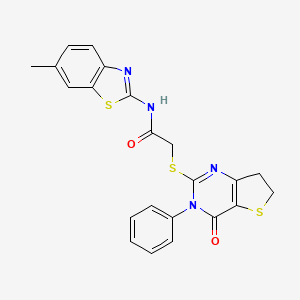

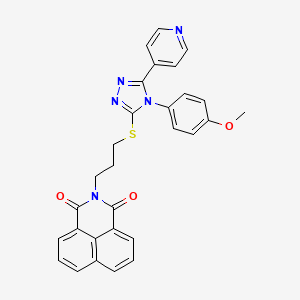

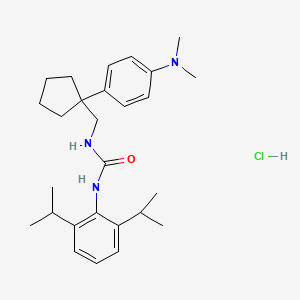

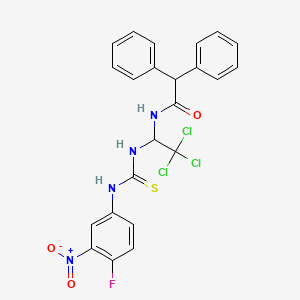

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

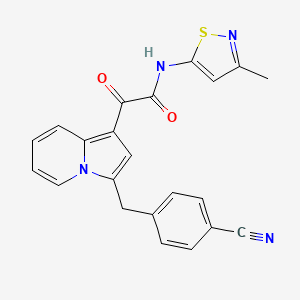

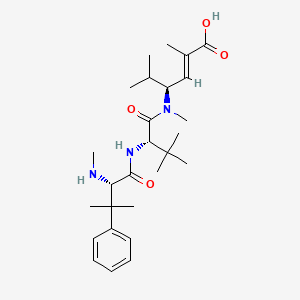

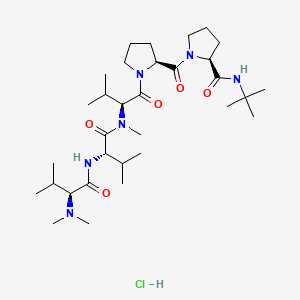

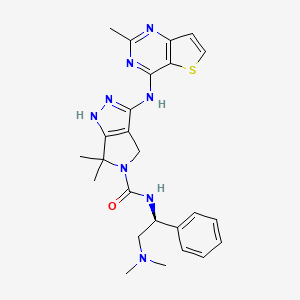

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.